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For Researchers, Scientists, and Drug Development Professionals

Introduction
Uvarigranol C is a natural product of significant interest within the scientific community.

Understanding its precise chemical structure is fundamental for the elucidation of its biological

activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful technique for the unambiguous determination of the three-

dimensional structure of organic molecules, including natural products like Uvarigranol C. This

document provides a detailed guide to the assignment and interpretation of the ¹H and ¹³C

NMR spectra of Uvarigranol C, including standardized experimental protocols and data

presentation.

While specific experimental NMR data for Uvarigranol C is not widely available in the public

domain, this application note will provide a comprehensive framework based on the analysis of

structurally related compounds, particularly those containing a benzofuran core. This will serve

as a practical guide for researchers who have isolated Uvarigranol C or similar compounds

and wish to perform structural characterization.
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Given the lack of specific literature data for Uvarigranol C, we will consider a hypothetical but

plausible benzofuran-based structure that aligns with compounds typically isolated from the

Uvaria genus. The following tables summarize the expected ¹H and ¹³C NMR chemical shift

ranges for such a representative structure. These predictions are based on established

chemical shift values for benzofuran and substituted aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for a Uvarigranol-Type Structure

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.8 - 7.2 d 2.0 - 3.0

H-3 7.4 - 7.8 d 2.0 - 3.0

H-4 7.2 - 7.6 d 7.5 - 8.5

H-5 6.9 - 7.3 t 7.5 - 8.5

H-6 7.1 - 7.5 t 7.5 - 8.5

H-7 7.0 - 7.4 d 7.5 - 8.5

OCH₃ 3.8 - 4.0 s -

Ar-OH 5.0 - 6.0 br s -

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for a Uvarigranol-Type Structure
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Position Predicted Chemical Shift (δ, ppm)

C-2 102 - 108

C-3 145 - 150

C-3a 120 - 125

C-4 110 - 115

C-5 120 - 125

C-6 125 - 130

C-7 115 - 120

C-7a 155 - 160

OCH₃ 55 - 60

Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for correct structure elucidation. The

following protocols provide a standardized methodology for the analysis of Uvarigranol C or

related compounds.

Sample Preparation
Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities will

complicate spectral analysis.

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For

moderately polar compounds like many phenolics, Deuterated Chloroform (CDCl₃) or

Deuterated Methanol (CD₃OD) are common choices. For less soluble compounds,

Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used.

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-

0.7 mL of the chosen deuterated solvent.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
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NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.

These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm (centered around 6 ppm).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm (centered around 100 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Temperature: 298 K.

2D NMR Experiments (for complete assignment):

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments

is highly recommended:
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COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems

and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Data Processing and Interpretation
Fourier Transform: Apply an exponential window function and perform Fourier transformation

of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals

to determine the relative number of protons for each resonance.

Assignment: Utilize the 1D and 2D NMR data to assign each proton and carbon signal to a

specific atom in the molecular structure.

Visualization of Experimental and Logical
Workflows
The following diagrams illustrate the key workflows involved in the NMR analysis of a natural

product like Uvarigranol C.
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Caption: Workflow for NMR Data Acquisition and Analysis.
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Caption: Logical Flow for NMR-Based Structure Elucidation.

To cite this document: BenchChem. [Application Notes and Protocols: Uvarigranol C NMR
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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